N-[4-({2-[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide
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Overview
Description
N-(4-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)FORMOHYDRAZIDO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)FORMOHYDRAZIDO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 3,4-dimethyl-2-sulfanylidenethiazolidine with appropriate reagents under controlled conditions.
Introduction of the Formohydrazido Group: This step involves the reaction of the thiazole derivative with formohydrazide, often in the presence of a catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Acetamide Formation: Finally, the acetamide moiety is introduced through the reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)FORMOHYDRAZIDO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.
Scientific Research Applications
N-(4-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)FORMOHYDRAZIDO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)FORMOHYDRAZIDO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)FORMOHYDRAZIDO]SULFONYL}PHENYL)ACETAMIDE: This compound is unique due to its specific combination of functional groups.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups but different core structures.
Uniqueness
The uniqueness of N-(4-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)FORMOHYDRAZIDO]SULFONYL}PHENYL)ACETAMIDE lies in its specific combination of a thiazole ring, sulfonyl group, and acetamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N4O4S3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-[[(3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H16N4O4S3/c1-8-12(24-14(23)18(8)3)13(20)16-17-25(21,22)11-6-4-10(5-7-11)15-9(2)19/h4-7,17H,1-3H3,(H,15,19)(H,16,20) |
InChI Key |
ZJRKNAQJRRIYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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